Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA
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Overview
Description
Palmitoyl tripeptide-5 bistrifluoracetate salt, also known as Pal-Lys-Val-Lys-OH or palmitoyl-Lys-Val-Lys-OH.2TFA, is a synthetic peptide widely recognized for its potential in promoting collagen synthesis and skin rejuvenation. This compound is often used in cosmetic formulations due to its ability to enhance skin firmness and reduce the appearance of wrinkles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl tripeptide-5 typically involves a liquid-phase synthesis method. The process begins with the synthesis of Pal-Lys (Boc)-OH, followed by the synthesis of Pal-Lys (Boc)-OSu. Val-NCA is then synthesized, and H-Val-Lys (Boc)-OH is prepared. These intermediates are combined to form Pal-Lys (Boc) Val-Lys (Boc)-OH, which is then converted to palmitoyl tripeptide-5. The final product is dried in a vacuum to obtain a white solid .
Industrial Production Methods
In industrial settings, the production of palmitoyl tripeptide-5 involves similar steps but on a larger scale. The process is optimized to increase yield and reduce production costs. The final product is often purified by crystallization, avoiding the need for extensive liquid-phase purification .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl tripeptide-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and enhancing its stability and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include palmitoyl chloride, sodium hydroxide, and hydrochloric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include the desired palmitoyl tripeptide-5 and its intermediates. These products are then purified to obtain the final compound used in various applications .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and collagen production.
Medicine: Explored for its potential in wound healing and anti-aging treatments.
Industry: Widely used in cosmetic formulations for its skin-rejuvenating properties
Mechanism of Action
Palmitoyl tripeptide-5 exerts its effects by stimulating the production of collagen through the activation of transforming growth factor-β (TGF-β). This growth factor plays a crucial role in regulating collagen synthesis. The peptide mimics the activity of thrombospondin-1, an intrinsic component of the extracellular matrix, to activate TGF-β. This activation leads to increased collagen production by dermal fibroblasts, resulting in firmer and more youthful-looking skin .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.
Copper tripeptide: Recognized for its wound-healing and anti-inflammatory effects.
Carnosine: Used for its antioxidant properties and ability to protect against glycation.
Uniqueness
Palmitoyl tripeptide-5 is unique due to its specific sequence and mechanism of action. Unlike other peptides, it directly stimulates TGF-β, leading to enhanced collagen production. This makes it particularly effective in anti-aging and skin-rejuvenating applications .
Properties
Molecular Formula |
C37H67F6N5O9 |
---|---|
Molecular Weight |
839.9 g/mol |
IUPAC Name |
6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7) |
InChI Key |
FKCOHLNFINRFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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